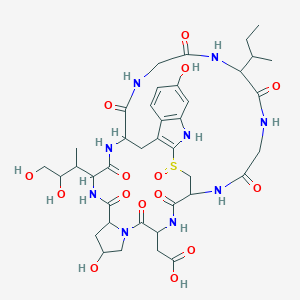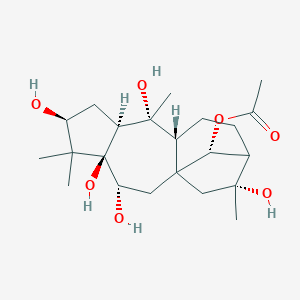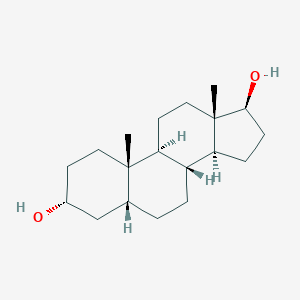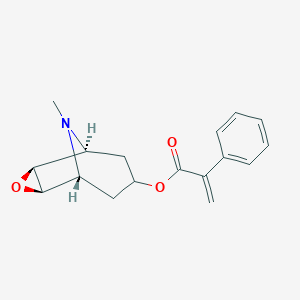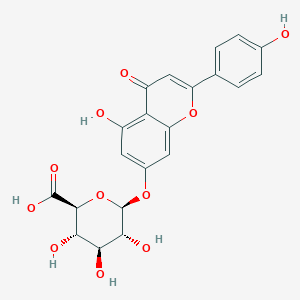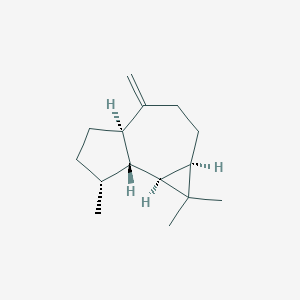
Atractylodin
Overview
Description
Atractylodin is a polyethylene alkyne found in Atractylodes lancea and has diverse biological activities . It has been shown to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity, and it can protect the nervous system and regulate blood glucose and lipids .
Synthesis Analysis
Atractylodin is a sesquiterpenoid, and its synthesis involves key enzymes such as squalene/phytoene synthase (SS), squalene-hopene cyclase (SHC), squalene epoxidase (SE), and dammarenediol II synthase (DS). These enzymes are directly related to squalene biosynthesis and subsequent catalytic action .
Molecular Structure Analysis
The molecular structure of Atractylodin has been analyzed using molecular docking and molecular dynamics simulation . The molecular formula of Atractylodin is C13H10O .
Chemical Reactions Analysis
Atractylodin has been found to induce intracellular reactive oxygen species (ROS) accumulation as an initiation signal to induce cell cycle arrest regulated by the AKT signaling pathway . It also inhibits N-acylethanolamine acid amidase (NAAA) and increases levels of the endocannabinoids palmitoyl ethanolamide and oleoyl ethanolamide in LPS-stimulated BV-2 microglial cells .
Physical And Chemical Properties Analysis
Atractylodin has a molar mass of 182.22 and a density of 1.056±0.06 g/cm3. Its melting point is 52 °C, and its boiling point is 305.5±34.0 °C .
Scientific Research Applications
Anti-Inflammatory Applications
Atractylodin has shown potential as an anti-inflammatory agent. It can inhibit the activation of the NLRP3 inflammasome, which plays a critical role in the body’s inflammatory response. This action provides new insights into the molecular mechanisms of atractylodin’s anti-inflammatory activity and suggests its broader application in treating inflammatory diseases .
Antioxidant Effects
The compound also exhibits antioxidant properties. By mediating the suppression of inflammation and oxidative stress, atractylodin contributes to the body’s ability to combat oxidative damage, which is a factor in many chronic diseases .
Anti-Virulence Against Bacterial Infections
In the context of bacterial infections, atractylodin has been characterized as a drug candidate for the treatment of Listeria monocytogenes infections. It works by regulating the function of listeriolysin O, a virulence factor, and enhancing the host’s immune response through the Nrf2/NLRP3 signaling pathway .
Anti-Cancer Potential
Atractylodin has been associated with anti-cancer activities. It can influence key signaling pathways such as JAK2/STAT3, which are involved in cancer progression. This suggests that atractylodin could be developed as a therapeutic agent for cancer treatment .
Organ-Protective Properties
Research indicates that atractylodin may protect multiple organs by modulating oxidative stress, attenuating inflammatory responses, activating anti-apoptotic pathways, and inhibiting cell apoptosis. These protective effects extend to vital organs like the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Neuroprotective Effects
Atractylodin has demonstrated potential neuroprotective effects, particularly on the nervous system. This includes protection against neurodegenerative diseases and nerve damage, suggesting its application in neurological research .
Gastrointestinal Health
The compound has shown positive effects on the alimentary canal, indicating its use in gastrointestinal health. It could be used to study and treat various digestive system disorders .
Respiratory System Protection
Atractylodin has been found to have a protective effect on acute lung injury in mice induced by lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria. This points to its potential application in respiratory system research and therapy .
Mechanism of Action
- PI3Kγ plays a crucial role in cell survival, proliferation, and migration by activating downstream pathways, including Akt/mTOR/p70S6K signaling .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Atractylodin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
Atractylodin has shown considerable medicinal value and warrants further study . It has been suggested that further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylodin is needed . Atractylodin has also been identified as a promising candidate for anti-cholangiocarcinoma .
properties
IUPAC Name |
2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKWAXRYIITKG-QFMFQGICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019940 | |
| Record name | Atractylodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55290-63-6 | |
| Record name | Atractylodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55290-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atractylodin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRACTYLODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73E8B6UAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



